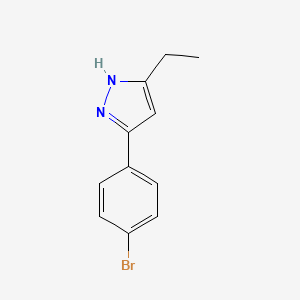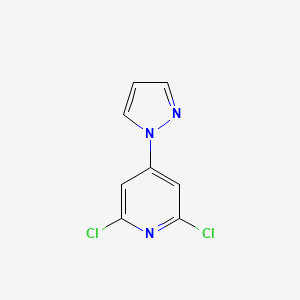
tert-Butyl 2-(chlorocarbonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(chlorocarbonyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, with a chlorocarbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with a chlorocarbonylating agent, such as phosgene or oxalyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chlorocarbonyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the ester can hydrolyze to form tert-butyl alcohol and the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters or amides can be formed.
Hydrolysis Products: tert-Butyl alcohol and the corresponding carboxylic acid.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
tert-Butyl 2-(chlorocarbonyl)butanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a protecting group for functional groups during synthesis.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chlorocarbonyl)butanoate involves its reactivity with nucleophiles and other reagents. The chlorocarbonyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxycarbonyl)butanoate: Similar structure but with a hydroxy group instead of a chlorocarbonyl group.
tert-Butyl 2-(methoxycarbonyl)butanoate: Contains a methoxy group instead of a chlorocarbonyl group.
Uniqueness
tert-Butyl 2-(chlorocarbonyl)butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H15ClO3 |
|---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
tert-butyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
CLOABFLSIRZKCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


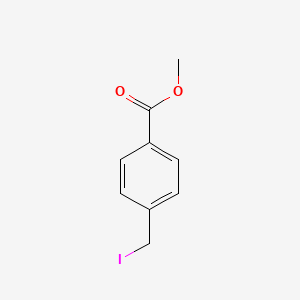
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)

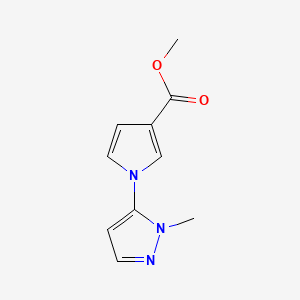

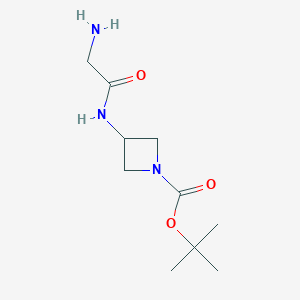

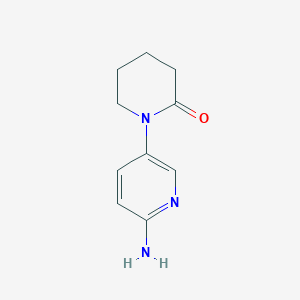
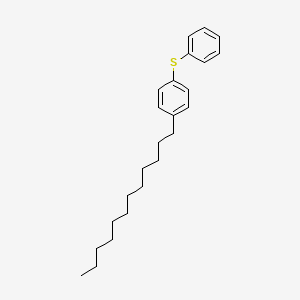
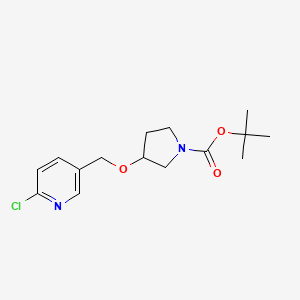
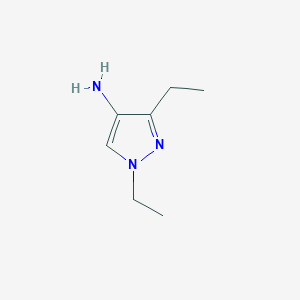
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
